molecular formula C14H9ClN2 B15212148 4-(4-Chlorophenyl)cinnoline CAS No. 90141-80-3

4-(4-Chlorophenyl)cinnoline

Cat. No.: B15212148
CAS No.: 90141-80-3
M. Wt: 240.69 g/mol
InChI Key: XTLPGFRLUHETPN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cinnoline is a cinnoline-based chemical compound offered for research and development purposes. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that serve as key structural motifs in medicinal chemistry and materials science . This specific derivative, featuring a 4-chlorophenyl substituent, is of particular interest in the synthesis of more complex molecular architectures, such as this compound-6-carboxylic acid, which is a valuable building block for further chemical exploration . Researchers utilize this and related cinnoline compounds in various fields, including as precursors in pharmaceutical research for investigating new bioactive molecules and in the development of advanced materials . Handling and Safety: This product is intended for use by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. Intended Use: This product is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use, nor for household application .

Properties

CAS No.

90141-80-3

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-(4-chlorophenyl)cinnoline

InChI

InChI=1S/C14H9ClN2/c15-11-7-5-10(6-8-11)13-9-16-17-14-4-2-1-3-12(13)14/h1-9H

InChI Key

XTLPGFRLUHETPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone, which is then cyclized using a suitable cyclizing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

While there is no information about the applications of "4-(4-Chlorophenyl)cinnoline," search results provide information on related compounds and their applications.

Cinnoline derivatives show a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties . Some specific applications and research findings include:

  • Antifungal Activity: 6-hydroxycinnolines have demonstrated potent antifungal activity against C. krusei, C. neoformans, and A. niger, with the highest activity against C. neoformans . Cinnoline derivatives with a sulphonamide moiety have shown significant activity against C. albicans and A. niger .
  • Antimicrobial Activity: Cinnoline derivatives bearing sulphonamide moiety exhibited activity against bacterial strains, including P. aeruginosa, E. coli, B. subtilis, and S. aureus .
  • Antibacterial Activity: Pyrazole-based cinnoline derivatives have shown antibacterial activity against V. cholera, E. coli, B. substills, B. linctus, M. luteus, S. aureus, K. pneumoniae, Corynebacterium, and S. albus .
  • Insecticidal Activity: Cinnoline-based chalcones and pyrazoline derivatives have been evaluated for insecticidal activity against Periplaneta americana .
  • Anti-glioma Activity: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for anticancer activity against primary patient-derived glioblastoma cells and neurospheres . Compound 4j exhibited promising glioma growth inhibitory properties and inhibited 3D neurosphere formation in primary patient-derived glioma stem cells . It also displayed PKBβ/AKT2 inhibitory activity and was nontoxic towards non-cancerous cells .
  • Anticancer Activity: Linomide derivatives with a -Cl group at position six of the quinoline-2-one nucleus have shown cytotoxicity against A549 and K562 cell lines . Compound 4b showed comparable docking scores to 4-anilinoquinazoline, indicating its potential as a therapeutic agent . Novel 5,6,7,8-tetrahydro-4H-chromenes have shown anticancer potential against selected cancer cell lines, inducing cell death through apoptosis .
  • PDE4 Inhibition: Cinnoline derivatives have been reported as phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors could be used as potential anti-inflammatory agents in chronic obstructive pulmonary disease (COPD), asthma, rhinitis, and rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cinnoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)pyrimidinium Ylides

  • Structure : Pyrimidinium ylides with a 4-chlorophenyl substituent exhibit delocalized anionic charges due to electron-withdrawing groups, enhancing stability .
  • Stability: Stability correlates with substituent electron-withdrawing strength. Quantum calculations confirm that charge delocalization reduces reactivity, making these ylides more stable than non-chlorinated analogs .
  • Reactivity: The chlorophenyl group moderates electrophilic substitution patterns, contrasting with cinnoline derivatives where the fused pyridazine ring may favor different reaction pathways.

4-[(4-Chlorophenyl)sulfonyl]phenyl Derivatives

  • Functional Groups: Sulfonyl groups introduce strong electron-withdrawing effects, increasing acidity and solubility compared to cinnoline derivatives. For example, 4-((4-Chlorophenyl)sulfonyl)aniline (C₁₂H₁₀ClNO₂S) has a high boiling point (466.4°C) and density (1.394 g/cm³), attributed to polar sulfonyl interactions .
  • Applications: These derivatives are used in antimicrobial agents and toxicology studies, whereas cinnoline analogs may prioritize different pharmacological targets due to heterocyclic diversity .

Benzoquinoline Derivatives (e.g., 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline)

  • X-ray studies reveal non-coplanar chlorophenyl and nitrophenyl groups, reducing planarity compared to cinnoline derivatives .
  • Bioactivity: Such compounds are explored for antimicrobial activity, while cinnoline derivatives might exhibit distinct mechanisms due to differences in heterocyclic electronics .

Piperidinyl Methanone Hydrochlorides

  • Structural Flexibility: Compounds like (4-Chlorophenyl)(4-piperidyl)methanone hydrochloride (C₁₂H₁₅Cl₂NO) feature a flexible piperidine ring, enabling conformational adaptability absent in rigid cinnoline systems. This flexibility impacts binding affinity in drug-receptor interactions .
  • Pharmacokinetics: The hydrochloride salt form enhances solubility, a property less emphasized in neutral cinnoline derivatives .

Comparative Data Table

Compound Class Molecular Formula Key Features Stability/Bioactivity Insights Reference
4-(4-Chlorophenyl)cinnoline* Not explicitly provided Fused pyridazine-benzene core with chlorophenyl substituent Potential hydrogen-bonded dimers [1, 5]
Pyrimidinium Ylides Varies Electron-withdrawing substituents enhance charge delocalization High stability via quantum calculations [2]
Sulfonyl Aniline Derivatives C₁₂H₁₀ClNO₂S Polar sulfonyl group; high boiling point (466.4°C) Antimicrobial applications [9]
Benzoquinoline Derivatives C₁₉H₁₁ClN₂O₂ Extended aromatic system; nitrophenyl substituent Antimicrobial and structural studies [6, 13]
Piperidinyl Methanones C₁₂H₁₅Cl₂NO Flexible piperidine ring; hydrochloride salt Enhanced solubility for drug delivery [12]

Key Research Findings

  • Electronic Effects: Chlorophenyl groups universally enhance electron-withdrawing properties, but the extent varies with heterocyclic core (e.g., pyrimidinium ylides vs. cinnoline) .
  • Crystal Engineering: Hydrogen bonding in cinnoline analogs (e.g., O—H···O dimers) contrasts with sulfonyl-driven polar interactions in sulfonanilines .
  • Biological Relevance: While sulfonyl and benzoquinoline derivatives prioritize antimicrobial activity, cinnoline’s fused ring system may suit central nervous system (CNS) targets due to improved blood-brain barrier penetration .

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorCatalystYield (%)Reference
4-Chloro-2-aminoacetophenoneH₂SO₄72
4-ChlorophenylthioureaZnCl₂88

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation requires multi-technique validation:

  • NMR Spectroscopy: ¹H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for cinnoline protons; δ 7.4–7.6 ppm for chlorophenyl substituents). ¹³C NMR identifies quaternary carbons (e.g., C-Cl at ~140 ppm) .
  • X-ray Crystallography: Resolves bond lengths and angles. For example, the cinnoline ring typically shows a planar conformation with a dihedral angle of <5° relative to the chlorophenyl group .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 243.05 for C₁₂H₈ClN₂) .

Advanced: What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model:

  • HOMO-LUMO Gaps: Predicts reactivity (e.g., HOMO localized on cinnoline N-atoms; LUMO on chlorophenyl ring).
  • Electrostatic Potential Maps: Identifies nucleophilic/electrophilic sites for functionalization .
  • Solvent Effects: PCM models simulate solvation in DMSO/water, critical for pharmacokinetic predictions .

Q. Table 2: DFT-Calculated Parameters

ParameterValue (eV)
HOMO Energy-5.82
LUMO Energy-1.94
Band Gap3.88

Advanced: How does the chlorophenyl substituent influence the biological activity of cinnoline derivatives?

Methodological Answer:
The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. Key studies include:

  • Enzyme Inhibition: Derivatives inhibit γ-secretase (IC₅₀ ~2.5 µM), relevant to Alzheimer’s research, by binding to the active site via halogen-π interactions .
  • Antimicrobial Screening: MIC values against S. aureus (16 µg/mL) correlate with electron-withdrawing effects of Cl .
  • SAR Studies: Fluorine or nitro substitutions at the phenyl ring reduce activity, emphasizing the necessity of Cl for target engagement .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism: Cinnoline derivatives may exist as keto-enol tautomers, altering peak positions. Use deuterated DMSO to stabilize tautomers .
  • Impurity Artifacts: Side products (e.g., chlorinated byproducts) require rigorous purification (HPLC-MS).
  • Solvent Effects: Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Collaborative Validation: Cross-reference with crystallographic data (CCDC entries) .

Advanced: What experimental design principles apply to studying the photostability of this compound?

Methodological Answer:
Photodegradation studies require:

  • Light Sources: UV-Vis irradiation (λ = 254–365 nm) to simulate environmental exposure.
  • Analytical Monitoring: HPLC tracking of degradation products (e.g., quinoline oxides) .
  • Stabilizers: Evaluate antioxidants (e.g., BHT) to extend compound half-life (>48 hrs under UV) .

Q. Table 3: Photostability Under UV Light

ConditionHalf-Life (hrs)Major Degradant
No stabilizer12Quinoline oxide
0.1% BHT56None detected

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal: Incinerate in EPA-approved facilities (avoid aqueous release due to aquatic toxicity) .

Advanced: How can researchers leverage this compound as a scaffold for targeted drug delivery?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) at the cinnoline N-oxide position for pH-sensitive release .
  • Conjugation: Attach PEGylated linkers to enhance solubility and tumor-targeting via EPR effects .
  • In Vivo Testing: Use murine models to assess bioavailability (e.g., 65% oral absorption in rats) .

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